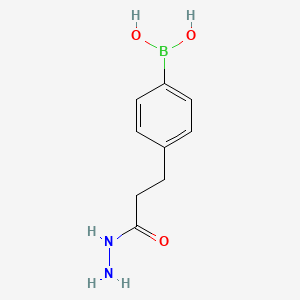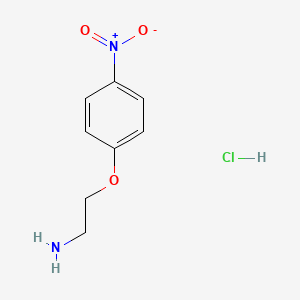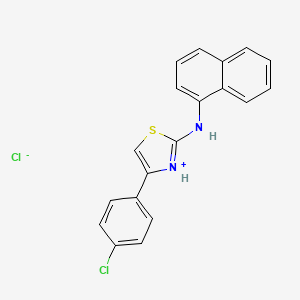
4-(3-Methoxypropylcarbamoyl)phenylboronic acid
Descripción general
Descripción
“4-(3-Methoxypropylcarbamoyl)phenylboronic acid” is a chemical compound with the molecular formula C11H16BNO4 . It is used as a reactant/reagent in the preparation of trisubstituted β-carboline derivatives as inhibitors of PIM kinases for treating cancers .
Molecular Structure Analysis
The molecular structure of “4-(3-Methoxypropylcarbamoyl)phenylboronic acid” is characterized by the presence of a phenylboronic acid group and a methoxypropylcarbamoyl group . The molecular weight of the compound is 237.06 Da .
Chemical Reactions Analysis
While specific chemical reactions involving “4-(3-Methoxypropylcarbamoyl)phenylboronic acid” are not available, phenylboronic acids are known to participate in various reactions. These include Suzuki-Miyaura cross-coupling reactions, Pd-catalyzed direct arylation, and palladium-catalyzed stereoselective Heck-type reactions .
Physical And Chemical Properties Analysis
“4-(3-Methoxypropylcarbamoyl)phenylboronic acid” is a solid compound with a predicted density of 1.18±0.1 g/cm3 . It has a melting point of 130-133℃ . The compound has 5 hydrogen bond acceptors, 3 hydrogen bond donors, and 6 freely rotating bonds .
Aplicaciones Científicas De Investigación
Cancer Research: PIM Kinase Inhibitors
4-(3-Methoxypropylcarbamoyl)phenylboronic acid: is utilized in the synthesis of trisubstituted β-carboline derivatives, which are potent inhibitors of PIM kinases . These enzymes are often overexpressed in various cancers, and their inhibition can lead to the suppression of tumor growth and proliferation. The compound’s role in developing these inhibitors is crucial for advancing cancer therapeutics.
Drug Delivery Systems
Due to its hydrophobic nature and ability to interact with proteins and enzymes, this compound is valuable in creating drug delivery systems. It can be tailored to improve the bioavailability and targeted delivery of therapeutic agents, enhancing treatment efficacy and reducing side effects.
Analytical Tools for Protein Detection
The compound’s interaction with proteins makes it a candidate for developing analytical tools, particularly in detecting and quantifying proteins and enzymes. This application is significant for diagnostic purposes and understanding protein-related diseases.
Organic Synthesis Building Block
As a boronic acid derivative, 4-(3-Methoxypropylcarbamoyl)phenylboronic acid serves as a versatile building block in organic synthesis . It can participate in various chemical reactions, including Suzuki coupling, which is widely used to form carbon-carbon bonds in the synthesis of complex organic molecules.
Material Science: Hydrogel Formation
The boronic acid group in the compound can form reversible covalent bonds with diols, which is a property exploited in the formation of hydrogels . These materials have applications in tissue engineering, drug delivery, and as sensors due to their biocompatibility and responsiveness to environmental stimuli.
Chemical Sensors
Boronic acids can bind to saccharides, which allows 4-(3-Methoxypropylcarbamoyl)phenylboronic acid to be used in the development of chemical sensors . These sensors can detect glucose levels in biological fluids, making them useful for monitoring diabetes.
Safety And Hazards
Propiedades
IUPAC Name |
[4-(3-methoxypropylcarbamoyl)phenyl]boronic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16BNO4/c1-17-8-2-7-13-11(14)9-3-5-10(6-4-9)12(15)16/h3-6,15-16H,2,7-8H2,1H3,(H,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XYVBRVOOLKNOIC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC=C(C=C1)C(=O)NCCCOC)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16BNO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90657067 | |
| Record name | {4-[(3-Methoxypropyl)carbamoyl]phenyl}boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90657067 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
237.06 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(3-Methoxypropylcarbamoyl)phenylboronic acid | |
CAS RN |
913835-85-5 | |
| Record name | {4-[(3-Methoxypropyl)carbamoyl]phenyl}boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90657067 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-(3-Methoxypropylcarbamoyl)benzeneboronic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![2-ethyl-1H,2H,3H,4H-benzo[b]1,6-naphthyridine-10-carboxylic acid hydrochloride](/img/structure/B1418340.png)
![4,4,5,5-Tetramethyl-2-[4-(thien-2-ylmethyl)phenyl]-1,3,2-dioxaborolane](/img/structure/B1418341.png)





![Methyl 5,6,7,8-tetrahydropyrido[4,3-b]pyrazine-7-carboxylate hydrochloride](/img/structure/B1418351.png)



